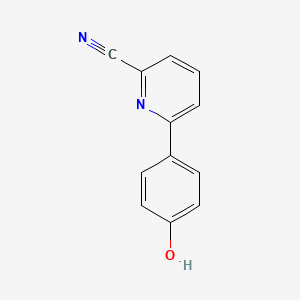
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-one moiety linked to a dihydropyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a cyclohexa-2,5-dien-1-one derivative with a dihydropyridine precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, including the use of recyclable catalysts and environmentally friendly solvents, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with applications in drug discovery.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its quinone structure allows it to act as an electron acceptor, which can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. Additionally, the compound may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Dihydropyridine derivatives: These compounds are widely studied for their pharmacological properties, particularly as calcium channel blockers.
Uniqueness
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive agent make it a valuable compound in scientific research .
Properties
CAS No. |
833457-43-5 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-8-10-2-1-3-12(14-10)9-4-6-11(15)7-5-9/h1-7,15H |
InChI Key |
OYEHAECROMFXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















